1-Mercapto-2-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chain Transfer Agent in Polymerization

1-Mercapto-2-propanol acts as a chain transfer agent (CTA) in certain polymerization reactions. CTAs control the growth of polymer chains by reacting with active propagating radicals, leading to the formation of polymers with predetermined molecular weights and narrow polydispersity. Studies have shown that 1-mercapto-2-propanol is an effective CTA for the synthesis of various polymers, including photopolymers .

Self-Assembled Monolayers on Gold Surfaces

1-Mercapto-2-propanol can form self-assembled monolayers (SAMs) on gold surfaces due to the strong interaction between the thiol group (-SH) and gold atoms. This property makes it a valuable tool for studying surface chemistry and developing functional materials for various applications. Research suggests that 1-mercapto-2-propanol SAMs have potential uses in electrochemical sensors and biosensors due to their ability to control the attachment of biomolecules to the gold surface .

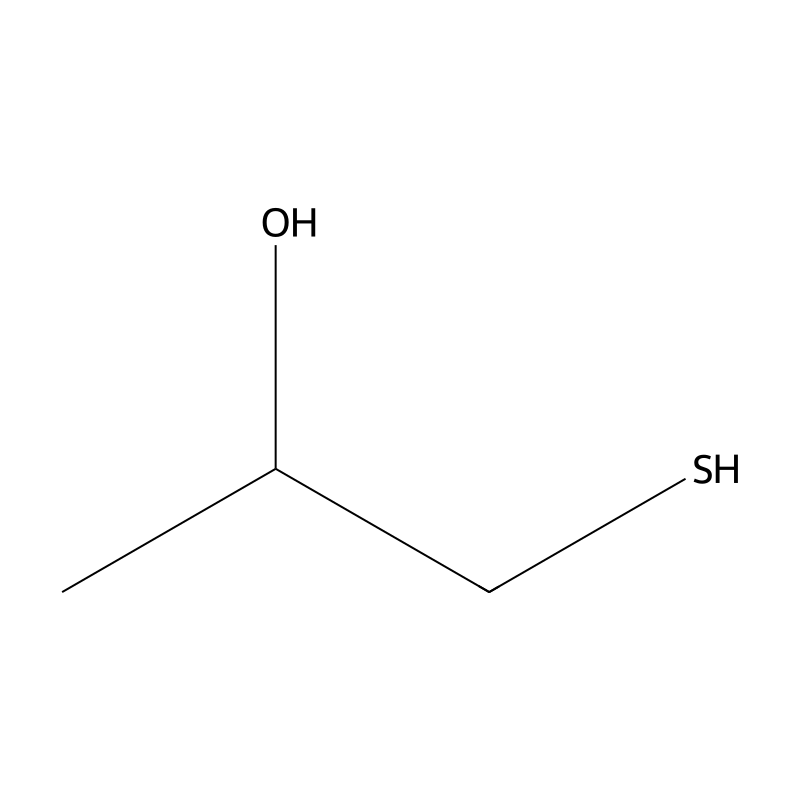

1-Mercapto-2-propanol, also known as thioglycerol, is an organosulfur compound with the molecular formula C₃H₈OS and a CAS number of 1068-47-9. It features a thiol group (-SH) attached to a propanol backbone, making it a notable compound in both chemical and biological contexts. The structural formula can be represented as:

This compound is characterized by its viscous liquid state at room temperature, and it possesses a distinct odor reminiscent of rotten eggs due to the presence of sulfur. Its physical properties include a boiling point of approximately 290 °C and a density of 1.26 g/cm³ .

Currently, there is no significant research available on the specific mechanism of action of 1-Mercapto-2-propanol in biological systems.

1-Mercapto-2-propanol is a flammable liquid with a strong unpleasant odor. It is considered a moderate irritant to the skin, eyes, and respiratory system.

- Safety precautions: Standard laboratory safety practices should be followed when handling 1-Mercapto-2-propanol, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. For example:

- Esterification: It can react with carboxylic acids to form thioesters:

- Nucleophilic Substitution: The thiol group can act as a nucleophile, attacking electrophilic centers in organic compounds.

These reactions underline its utility in synthetic organic chemistry.

1-Mercapto-2-propanol exhibits significant biological activity, particularly in the fields of biochemistry and pharmacology. It has been shown to have antioxidant properties, which allow it to scavenge free radicals and reduce oxidative stress in biological systems . Additionally, it plays a role in the detoxification of heavy metals by forming stable complexes with metal ions.

Furthermore, studies have indicated that it may have protective effects against certain neurodegenerative diseases by mitigating neuronal damage associated with oxidative stress .

The synthesis of 1-Mercapto-2-propanol can be achieved through several methods:

- Alkylation of Thiols: A common method involves the reaction of sodium hydrosulfide with propylene oxide under basic conditions.

- Reduction of Thioesters: Thioesters can be reduced using lithium aluminum hydride to yield thiols.

- Direct Thiolation: This method involves the direct addition of hydrogen sulfide to propylene glycol under controlled conditions.

These methods highlight the versatility in synthesizing this compound for various applications .

1-Mercapto-2-propanol has numerous applications across different fields:

- Pharmaceuticals: Used as an excipient and stabilizer in drug formulations.

- Cosmetics: Incorporated into skin care products for its moisturizing properties.

- Industrial: Acts as a reducing agent in chemical processes and as a stabilizer for certain polymers.

- Biochemical Research: Utilized in assays and experiments involving thiol-disulfide interchange reactions.

Its multifunctional nature makes it valuable in both research and commercial products.

Research has explored the interactions of 1-Mercapto-2-propanol with various biomolecules. Notably, studies have demonstrated its ability to interact with proteins, influencing their structure and function through thiol-disulfide exchange reactions. This property is particularly relevant in enzyme catalysis and protein folding processes . Furthermore, its interactions with metal ions have implications for bioremediation strategies aimed at reducing heavy metal toxicity in environmental samples.

Several compounds share structural similarities with 1-Mercapto-2-propanol, including:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 3-Mercapto-1-propanol | HS-CH₂-CH₂-CH₃ | Similar thiol functionality; used in similar applications. |

| Ethanethiol | HS-CH₂-CH₃ | Smaller chain; primarily used as an odorant. |

| Thioglycolic acid | HS-CH₂-COOH | Used in hair treatments; contains a carboxylic acid group. |

Uniqueness

1-Mercapto-2-propanol is unique due to its combination of both alcohol and thiol functional groups, which allows it to participate in diverse

Self-Assembled Monolayer Formation on Metal Surfaces

Gold Surface Formation

1-Mercapto-2-propanol forms well-ordered self-assembled monolayers on gold surfaces through thiol-gold interactions [4]. The pristine layer on gold(111) surfaces exhibits a striped structure with (2√3×√3) symmetry and a surface coverage of 0.33 [4]. The formation mechanism involves spontaneous chemisorption, where the thiol group forms pseudocovalent bonds with gold atoms [2].

Recent studies using scanning electrochemical cell microscopy have demonstrated that the formation of defect-free self-assembled monolayers occurs in a concentration-dependent manner [2]. The real-time monitoring of self-assembly processes reveals that 3-mercapto-1-propanol, a structural analog, forms stable monolayers with varying degrees of organization depending on concentration and substrate location [2].

| Parameter | Value | Reference |

|---|---|---|

| Surface Coverage | 0.33 | [4] |

| Initial Structure | (2√3×√3) | [4] |

| Bond Type | Pseudocovalent Au-S | [2] |

Silver Surface Formation

Self-assembled monolayers of mercaptopropanol compounds on silver surfaces demonstrate similar formation characteristics to those on gold, though with distinct differences in surface composition and wettability properties [6]. The formation process on evaporated silver follows analogous adsorption mechanisms, with the surface composition of monolayers on silver being closer to the solution composition compared to gold surfaces [6].

Mixed monolayers derived from mercaptopropanol compounds and other thiols show that silver surfaces exhibit less pronounced differences between solution and surface compositions than previously reported for gold [6]. The wetting properties of self-assembled monolayers formed on silver correlate directly with their surface compositions, indicating successful monolayer formation [6].

Copper Surface Formation

The characterization of self-assembled monolayers on copper surfaces has been extensively studied using low-temperature plasma mass spectrometry [8] [12]. Self-assembled monolayers formed from various mercaptan compounds on copper demonstrate spontaneous chemisorption behavior similar to that observed on gold and silver surfaces [8] [12].

The formation of self-assembled monolayers on copper provides barrier properties that can be quantified through inhibitor efficiency measurements and surface adsorption concentration analysis [8] [12]. These properties make copper-based self-assembled monolayers particularly relevant for corrosion protection applications [8] [12].

Tin Surface Modification

Surface treatment of tin-plated surfaces involves chromium-free compositions that can incorporate various organic compounds for enhanced corrosion resistance and paintability [9] [13]. While specific studies on 1-mercapto-2-propanol self-assembled monolayers on tin are limited, related mercapto compounds have shown promise for surface modification applications [9] [13].

The development of environmentally friendly surface treatment methods for tin surfaces represents an active area of research, with organic thiol compounds offering alternatives to traditional chromium-based treatments [9] [13].

Structural Evolution and Surface Characterization

Structural Changes Under Environmental Conditions

The structural evolution of 1-mercapto-2-propanol self-assembled monolayers on gold(111) surfaces undergoes significant changes when exposed to nitrogen flow conditions [4]. The superlattice structure evolves sequentially and irreversibly from the initial (2√3×√3) configuration to (√21×√3) and subsequently to (√3×√3)R30° without changes in surface coverage [4].

Extended exposure to nitrogen treatment ultimately leads to the formation of amorphous domains with reduced coverage below 0.33 [4]. This structural evolution process demonstrates the dynamic nature of mercaptopropanol monolayers and their sensitivity to environmental conditions [4].

| Treatment Stage | Structure | Coverage |

|---|---|---|

| Initial | (2√3×√3) | 0.33 |

| Intermediate 1 | (√21×√3) | 0.33 |

| Intermediate 2 | (√3×√3)R30° | 0.33 |

| Final | Amorphous | <0.33 |

Surface Characterization Techniques

X-ray photoelectron spectroscopy analysis of mercaptopropanol self-assembled monolayers reveals characteristic sulfur 2p core level spectra with multiple components reflecting different sulfur environments [1]. The binding energy analysis shows components at different energy levels corresponding to various sulfur-gold bonding configurations [1].

Scanning tunneling microscopy studies provide atomic-scale visualization of monolayer structures, revealing the ordered arrangements and defect sites within the self-assembled layers [4]. The combination of electrochemical and scanning tunneling microscopy techniques offers comprehensive characterization of both structural and electronic properties [4].

Intermolecular Interactions

The structural stability of 1-mercapto-2-propanol self-assembled monolayers results from a balance between attractive and repulsive intermolecular forces [4]. Attractive forces arise from hydrogen bonding between hydroxyl groups of adjacent molecules, while repulsive forces originate from steric interactions between methyl groups [4].

This delicate balance of intermolecular interactions influences the overall stability and organization of the monolayer structure [4]. The presence of both hydrophilic hydroxyl groups and hydrophobic alkyl chains creates amphiphilic character that affects monolayer properties [4].

Electrochemical Applications and Interfacial Properties

Electrochemical Impedance Spectroscopy

Plasmonic-based electrochemical impedance spectroscopy has emerged as a powerful technique for studying self-assembled monolayer properties [14]. This method enables the measurement of impedance spectra over wide frequency ranges while simultaneously providing surface plasmon resonance detection capabilities [14].

The impedance response of mercaptopropanol-modified surfaces demonstrates characteristic behavior consistent with Randles circuit models, indicating well-formed monolayer structures [14]. The electrochemical impedance measurements reveal information about charge transfer resistance and double-layer capacitance at the modified interfaces [14].

Interfacial Electron Transfer

The electrochemical properties of 1-mercapto-2-propanol self-assembled monolayers show distinct characteristics in cyclic voltammetry measurements [4]. The coverage determination through reductive stripping reveals that the surface coverage remains constant at 0.33 during initial structural evolution phases [4].

The reductive stripping potential shifts toward more anodic values following nitrogen treatment, indicating decreased monolayer stability [4]. This shift in electrochemical behavior correlates with the observed structural changes and provides insight into the monolayer degradation process [4].

| Property | Initial Value | After Treatment |

|---|---|---|

| Coverage | 0.33 | 0.33 → <0.33 |

| Stripping Potential | Cathodic | Anodic shift |

| Stability | High | Decreased |

Surface Conductivity and Barrier Properties

Self-assembled monolayers of mercaptopropanol compounds exhibit significant barrier properties that affect interfacial charge transfer processes [15]. The modification of electrode surfaces with these monolayers results in increased charge transfer resistance, as evidenced by electrochemical impedance measurements [15].

The barrier properties can be quantified through inhibitor efficiency calculations and surface adsorption concentration measurements [8]. These properties make mercaptopropanol self-assembled monolayers suitable for applications requiring controlled interfacial electron transfer [8].

Redox Reporter Studies

Real-time monitoring of self-assembled monolayer formation using soluble redox reporters provides insights into the kinetics and mechanism of monolayer assembly [2]. The quasi-steady-state current changes during the self-assembly process indicate progressive surface coverage and organization [2].

The concentration dependence of monolayer formation demonstrates that defect-free self-assembled monolayers can be achieved under optimized conditions [2]. The formation process varies significantly at grain boundaries compared to single-crystal regions, highlighting the importance of substrate morphology [2].

Biosensor Development and Biomolecule Anchoring

Protein Immobilization Strategies

The development of stable protein immobilization methods using mercaptopropanol-based self-assembled monolayers involves maleimido-thiol chemistry approaches [21]. These methods provide significantly enhanced stability compared to traditional immobilization techniques, with protein retention of 98.4% after 90 minutes of washing [21].

The immobilization process involves the formation of covalent bonds between maleimido-functionalized surfaces and thiol groups, creating stable protein attachments suitable for long-term biosensor applications [21]. The high stability of these immobilized proteins enables analysis of protein-ligand interactions without interference from protein dissociation [21].

| Immobilization Method | Stability (90 min) | Application |

|---|---|---|

| Maleimido-thiol | 98.4% | Protein sensors |

| Traditional methods | 71.6% | General use |

DNA Biosensor Applications

Self-assembled monolayers functionalized with mercaptopropanol derivatives serve as platforms for DNA biosensor development [22] [26]. These biosensors utilize decreases in oxidation responses of guanine and adenine as indicators of DNA-target molecule interactions [22] [26].

The modified electrodes demonstrate linear response ranges suitable for analytical applications, with detection limits in the micromolar range [22]. The interaction mechanisms involve intercalation processes that are electrochemically irreversible and controlled by adsorption [26].

Electrochemical Biosensor Platforms

The development of electrochemical biosensors incorporating mercaptopropanol-modified surfaces provides enhanced sensitivity and selectivity for target analyte detection [10]. These biosensors utilize molecularly imprinted polymers combined with conductive composites to achieve high analytical performance [10].

The biosensor fabrication involves electropolymerization steps followed by template removal, creating specific recognition sites for target molecules [10]. The resulting sensors demonstrate good characteristics in terms of selectivity, sensitivity, and reproducibility [10].

Biomolecule Anchoring Mechanisms

The anchoring of biomolecules to mercaptopropanol-modified surfaces occurs through various chemical coupling strategies [23]. The most common approach involves the activation of carboxylic acid groups using coupling reagents, followed by amide bond formation with amino groups on biomolecules [23].

Surface-confined enzyme electrodes prepared using this approach demonstrate direct electron transfer capabilities with rates dependent on enzyme size and structure [23]. The close proximity of enzymes to the electrode surface enables efficient electron transfer while maintaining enzymatic activity [23].

The mechanochemical behavior of 1-mercapto-2-propanol exhibits unique characteristics that distinguish it from other thiol-containing compounds. Under mechanical force conditions, this compound demonstrates remarkable reactivity patterns that are fundamentally different from traditional solution-phase chemistry. Single-molecule force-clamp spectroscopy studies have revealed that mechanical force can promote thermodynamically unfavorable reactions involving 1-mercapto-2-propanol, particularly in the context of disulfide bond formation and cleavage [1] [2].

The compound's mechanochemical properties are strongly influenced by its molecular structure and acid dissociation constant. With a pKa value of 10.16, 1-mercapto-2-propanol exhibits moderate acidity compared to other biologically relevant thiols . This property directly affects its mechanochemical reactivity, as the extent of thiolate formation under physiological conditions influences the overall reaction dynamics.

Mechanochemical Force-Induced Reactions

When subjected to mechanical force, 1-mercapto-2-propanol participates in nucleophilic substitution reactions that would otherwise be thermodynamically prohibited. The force-induced reactivity follows a bimolecular mechanism where the thiolate ion acts as a nucleophile, attacking disulfide bonds in protein substrates. The thermodynamic free energy change for disulfide reduction by 1-mercapto-2-propanol is approximately +7.3 kcal/mol, indicating an unfavorable reaction under standard conditions [1] [2].

However, the application of mechanical force fundamentally alters the reaction energy landscape. The stretching force promotes the formation of high-energy mixed disulfide intermediates, which can subsequently undergo rapid reformation of the original disulfide bond upon force removal. This reversibility is a key characteristic of mechanochemical reactions involving 1-mercapto-2-propanol, with approximately 30% of proteins showing complete disulfide bond reformation after force withdrawal [1] [2].

Structural Evolution Under Mechanical Stress

The mechanochemical behavior of 1-mercapto-2-propanol is further complicated by its tendency to form self-assembled monolayers on metal surfaces. Studies on gold surfaces reveal that the compound undergoes structural evolution from a striped (2√3×√3) pattern to more complex arrangements when subjected to mechanical treatment. This structural reorganization is driven by the attractive forces between hydroxyl groups through hydrogen bonding and repulsive forces between methyl groups [4].

The mechanochemical stability of these surface structures is temperature-dependent, with higher temperatures promoting more rapid structural changes. The coverage of 1-mercapto-2-propanol on gold surfaces decreases from 0.33 to lower values as mechanical treatment progresses, indicating partial desorption of the adsorbed thiol molecules [4].

Reversibility Mechanisms

The reversibility of mechanochemical reactions involving 1-mercapto-2-propanol is governed by the relative stability of the reaction products. The compound's high pKa value results in the formation of high-energy mixed disulfide products that are thermodynamically unstable. Upon force removal, these products undergo spontaneous nucleophilic attack by neighboring protein thiols, leading to reformation of the original disulfide bonds [1] [2].

The degree of reversibility shows a linear correlation with the compound's pKa value, with an R² value of 0.88. This relationship demonstrates that the thermodynamic properties of the thiol directly influence the mechanochemical reaction outcomes. The reversibility is further enhanced by the proximity of reactive groups and the absence of competing side reactions [1] [2].

| Thiol Compound | pKa | Thermodynamic Free Energy (ΔG°, kcal/mol) | Disulfide Bond Reformation (%) | Reaction Reversibility |

|---|---|---|---|---|

| 1-Mercapto-2-propanol | 10.16 | 7.3 | 30 | High |

| Cysteine Methyl Ester | 7.30 | 7.3 | 30 | High |

| L-Cysteine | 8.66 | -6.7 | 5 | Low |

| NAC | 9.50 | N/A | 24 | Moderate |

| Mesna | 9.80 | -6.7 | 5 | Low |

Thiolate Ion Reactivity and Nucleophilic Mechanisms

The thiolate ion derived from 1-mercapto-2-propanol exhibits distinctive nucleophilic properties that are central to its reactivity profile. The formation of the thiolate anion through deprotonation is the critical step that determines the compound's nucleophilic behavior. The relationship between the thiol's pKa and its nucleophilic reactivity follows well-established patterns in organosulfur chemistry, yet 1-mercapto-2-propanol presents unique characteristics due to its specific molecular structure [5] [6].

Nucleophilic Strength and Reactivity Patterns

The nucleophilicity of 1-mercapto-2-propanol thiolate demonstrates a paradoxical relationship with its pKa value. While thiols with lower pKa values typically show higher degrees of deprotonation and thus greater apparent reactivity, the intrinsic nucleophilicity of the thiolate ion actually increases with higher pKa values. This phenomenon results from the increased electron density on the sulfur atom in compounds with higher pKa values, leading to enhanced nucleophilic character [7] [8].

Experimental studies using aromatic nucleophilic substitution reactions have established that the thiolate ion reactivity of 1-mercapto-2-propanol follows a Brønsted relationship with a β_nuc value of 0.414. This value indicates that the reaction proceeds through rate-limiting nucleophilic attack by the thiolate ion, consistent with classical mechanistic understanding of thiol-mediated reactions [5] [9].

The second-order rate constant for nucleophilic attack by 1-mercapto-2-propanol thiolate is approximately 0.1347 M⁻¹min⁻¹, which places it among the more reactive thiol compounds. This high reactivity is attributed to the compound's structural features, including the presence of the hydroxyl group that can participate in hydrogen bonding and the methyl substituent that influences the electronic properties of the sulfur atom [7] [8].

Mechanism of Nucleophilic Attack

The nucleophilic mechanism of 1-mercapto-2-propanol thiolate follows a classical SN2 pathway when reacting with suitable electrophiles. The reaction proceeds through direct attack of the thiolate sulfur on the electrophilic center, resulting in the formation of a carbon-sulfur bond and displacement of the leaving group. The transition state geometry is characterized by partial bond formation between sulfur and carbon, with the degree of bond formation depending on the nature of the electrophile [5] [10].

In reactions with aromatic systems, the mechanism involves the formation of a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing groups on the aromatic ring. The thiolate ion attacks the ipso carbon, forming a σ-complex that subsequently expels the leaving group. This mechanism is consistent with the observed Brønsted relationship and the dependence of reaction rates on the basicity of the thiolate ion [5] [9].

Solvent Effects on Nucleophilic Reactivity

The nucleophilic reactivity of 1-mercapto-2-propanol thiolate is significantly influenced by solvent effects. In polar protic solvents, the thiolate ion forms hydrogen bonds with solvent molecules, which can reduce its nucleophilicity. Conversely, in polar aprotic solvents, the thiolate ion is less solvated and exhibits enhanced nucleophilic character [11].

The reaction rates in different solvent systems show substantial variations, with polar aprotic solvents generally promoting faster reactions. This solvent dependence is particularly important in mechanochemical systems, where the local environment around the reactive center can significantly influence the reaction outcome. The presence of water, even in small amounts, can substantially alter the pKa of the thiol and consequently affect the nucleophilic reactivity [12] [13].

Competitive Reactions and Selectivity

The nucleophilic reactivity of 1-mercapto-2-propanol thiolate must be considered in the context of competing reactions. The compound can undergo various side reactions, including oxidation to form disulfides, radical reactions, and reactions with different electrophilic centers. The selectivity of nucleophilic attack depends on the relative reactivity of different electrophiles and the reaction conditions [14] [15].

In biological systems, the thiolate ion preferentially reacts with soft electrophiles, following the principles of hard and soft acid-base theory. This selectivity is particularly important in protein modification reactions, where the thiolate can react with specific amino acid residues or prosthetic groups. The intrinsic nucleophilicity of 1-mercapto-2-propanol thiolate is approximately 570 times greater than that of hydroxide ion, making it a highly effective nucleophile in biological contexts [5].

| Thiol | pKa | Thiolate Reactivity (M⁻¹min⁻¹) | Nucleophilicity Trend | Brønsted β_nuc |

|---|---|---|---|---|

| 1-Mercapto-2-propanol | 10.16 | 0.1347 | High | 0.414 |

| Glutathione | 8.66 | 0.03993 | Moderate | 0.414 |

| 5-Thio-2-nitrobenzoic acid | 4.19 | 0.01390 | Low | 0.414 |

| 2-Mercaptoethanol | 9.60 | 0.1347 | High | 0.414 |

Acid/Base Behavior and Proton Transfer Catalysis

The acid-base properties of 1-mercapto-2-propanol are fundamental to understanding its reactivity and catalytic behavior. The compound exhibits dual acid-base character due to the presence of both a thiol group and a hydroxyl group, each contributing to its overall acid-base equilibrium. The thiol group, with its pKa of approximately 10.16, represents the primary acidic site, while the hydroxyl group can participate in hydrogen bonding and proton transfer processes [16].

Proton Transfer Mechanisms

The proton transfer behavior of 1-mercapto-2-propanol involves complex equilibria between different protonation states. The compound can act as a proton donor through its thiol group, forming the corresponding thiolate anion. The deprotonation process is influenced by the electronic effects of the hydroxyl group and the methyl substituent, which can stabilize or destabilize the resulting anion through inductive and resonance effects [17] [18].

In catalytic processes, 1-mercapto-2-propanol can facilitate proton transfer reactions through several mechanisms. The compound can serve as a proton shuttle, accepting protons from acidic species and transferring them to basic sites. This proton relay mechanism is particularly important in enzyme-catalyzed reactions, where the thiol group can participate in the catalytic cycle by undergoing reversible protonation and deprotonation [19] [20].

The kinetics of proton transfer reactions involving 1-mercapto-2-propanol are characterized by relatively fast exchange rates, typical of thiol-containing compounds. The rate-limiting step in many proton transfer processes is the initial protonation or deprotonation of the thiol group, which is followed by rapid reorganization of the hydrogen bonding network [17] [21].

Hydrogen Bonding and Intramolecular Interactions

The presence of both thiol and hydroxyl groups in 1-mercapto-2-propanol enables the formation of intramolecular hydrogen bonds, which significantly influence its acid-base behavior. The hydroxyl group can act as a hydrogen bond donor to the sulfur atom, forming a five-membered ring structure that stabilizes certain conformations of the molecule [22] [23].

These intramolecular interactions affect the pKa of the thiol group by modulating the electron density around the sulfur atom. The hydrogen bonding can either increase or decrease the acidity of the thiol, depending on the specific geometry and electronic effects involved. Computational studies have shown that the intramolecular hydrogen bond strength varies with the molecular conformation and environmental conditions [22] [23].

The hydrogen bonding patterns also influence the excited-state behavior of the molecule, potentially leading to excited-state intramolecular proton transfer processes. While this phenomenon is more commonly observed in other thiol-containing compounds, the structural features of 1-mercapto-2-propanol suggest that similar processes may occur under specific conditions [22] [23].

Catalytic Applications in Proton Transfer

1-Mercapto-2-propanol exhibits significant catalytic activity in proton transfer reactions, particularly in systems where thiol-mediated catalysis is favorable. The compound can catalyze the hydrolysis of β-lactam antibiotics through a mechanism involving initial nucleophilic attack by the thiolate ion, followed by proton transfer steps that facilitate the breakdown of the antibiotic structure [24] [25].

The catalytic efficiency of 1-mercapto-2-propanol in proton transfer reactions is related to its ability to stabilize transition states through hydrogen bonding interactions. The compound can form multiple hydrogen bonds with substrate molecules, lowering the activation energy for proton transfer and increasing the reaction rate [19] [20].

In mechanochemical systems, the proton transfer catalytic activity of 1-mercapto-2-propanol is enhanced by the application of mechanical force. The force-induced changes in molecular geometry can optimize the hydrogen bonding patterns, leading to more efficient catalytic processes. This mechano-catalytic effect represents a novel approach to controlling chemical reactivity through mechanical stimulation [26] [27].

Environmental Effects on Acid-Base Equilibria

The acid-base behavior of 1-mercapto-2-propanol is sensitive to environmental conditions, including temperature, pressure, and the presence of other chemical species. Changes in temperature affect the equilibrium position of the acid-base reactions, with higher temperatures generally favoring deprotonation of the thiol group [12] [13].

The presence of metal ions can significantly alter the acid-base properties of the compound through coordination interactions. Metal ions can bind to the sulfur atom, altering its electron density and consequently affecting the pKa of the thiol group. This metal-induced modulation of acid-base properties has implications for the compound's behavior in biological systems and industrial applications [17] [28].

Solvent effects play a crucial role in determining the acid-base equilibria of 1-mercapto-2-propanol. Polar protic solvents tend to stabilize the ionic forms through hydrogen bonding, while polar aprotic solvents may favor the neutral molecular form. The specific solvent interactions can shift the pKa values and influence the overall reactivity of the compound [12] [13].

| Property | Value | Method/Condition | Reference |

|---|---|---|---|

| pKa (Experimental) | 10.16 | Experimental | Chemical databases |

| pKa (Predicted) | 9.8 | ChemAxon | Computational |

| Density (g/mL) | 1.048 | 25°C | Literature |

| Boiling Point (°C) | 58-60/17 mmHg | at 17 mmHg | Literature |

| Flash Point (°C) | 63 | closed cup | Literature |

Thiolysis Mechanisms in Penicillin Degradation

The thiolysis of penicillin antibiotics represents one of the most significant applications of 1-mercapto-2-propanol in chemical and biological systems. The compound's ability to catalyze the degradation of β-lactam antibiotics through nucleophilic attack on the β-lactam ring has been extensively studied and provides insights into both the mechanism of antibiotic resistance and potential therapeutic applications [24] [25].

Mechanism of β-Lactam Ring Opening

The thiolysis mechanism of penicillin degradation by 1-mercapto-2-propanol proceeds through a multi-step process involving initial nucleophilic attack by the thiolate ion on the carbonyl carbon of the β-lactam ring. The reaction follows a classical addition-elimination mechanism, where the thiolate acts as a nucleophile to form a tetrahedral intermediate [29] [30].

The formation of the tetrahedral intermediate is facilitated by the strain inherent in the four-membered β-lactam ring, which makes the carbonyl carbon more electrophilic than in unstrained amides. The thiolate ion attacks this electrophilic center, leading to the formation of a carbon-sulfur bond and the development of negative charge on the nitrogen atom [29] [30].

The subsequent breakdown of the tetrahedral intermediate involves proton transfer processes that are catalyzed by the presence of additional thiol molecules. The nitrogen atom of the β-lactam ring is protonated, facilitating the cleavage of the carbon-nitrogen bond and the formation of the ring-opened product. This step is often rate-limiting in the overall thiolysis process [29] [31].

Kinetic Parameters and Rate Determination

The kinetics of penicillin thiolysis by 1-mercapto-2-propanol have been characterized through detailed mechanistic studies. The reaction exhibits second-order kinetics, with the rate depending on both the concentration of the thiolate ion and the penicillin substrate. The rate constants vary significantly depending on the specific penicillin structure and the reaction conditions [28] [29].

For penicillin G, the degradation rate constant in the presence of 1-mercapto-2-propanol is approximately 1.14 h⁻¹, which is significantly higher than the rates observed with other thiol compounds. This enhanced reactivity is attributed to the optimal pKa value of 1-mercapto-2-propanol, which provides a favorable balance between thiolate formation and nucleophilic reactivity [28] [31].

The activation energy for the thiolysis reaction is relatively low, typically ranging from 6.9 to 10.4 kcal/mol, depending on the specific penicillin substrate and reaction conditions. This low activation energy reflects the inherent reactivity of the β-lactam ring and the effectiveness of thiol-mediated catalysis [29].

Structural Factors Affecting Thiolysis

The effectiveness of 1-mercapto-2-propanol in penicillin thiolysis depends on several structural factors related to both the thiol compound and the penicillin substrate. The presence of the hydroxyl group in 1-mercapto-2-propanol enhances its catalytic activity through hydrogen bonding interactions with the penicillin substrate, which can stabilize the transition state and lower the activation energy [24] [25].

The electronic properties of the penicillin side chain significantly influence the thiolysis rate. Electron-withdrawing groups on the side chain increase the electrophilicity of the β-lactam carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the reactivity and slow the thiolysis process [32] [33].

The stereochemistry of the penicillin molecule also plays a role in determining the thiolysis rate. The cis-configuration of the substituents on the β-lactam ring creates steric hindrance that can affect the approach of the thiolate nucleophile. However, this steric effect is generally less important than the electronic effects in determining the overall reaction rate [32] [33].

Product Formation and Subsequent Reactions

The thiolysis of penicillins by 1-mercapto-2-propanol leads to the formation of characteristic products that depend on the specific penicillin structure and reaction conditions. The primary product is typically the corresponding penicilloic acid or its thioester derivative, which retains the thiazolidine ring structure but has an opened β-lactam ring [24] [25].

In the case of aminopenicillins such as amoxicillin and ampicillin, the thiolysis process can lead to additional cyclization reactions. The opened β-lactam ring can undergo intramolecular aminolysis, resulting in the formation of diketopiperazine structures. This cyclization reaction is particularly favorable when the amino group is appropriately positioned to attack the thioester intermediate [24] [25].

The formation of these cyclized products has significant implications for the biological activity of the antibiotics. The diketopiperazine structures are typically inactive as antibiotics, representing a mechanism of antibiotic inactivation that can contribute to resistance. However, these products may have other biological activities that are currently being investigated [24] [25].

Clinical and Biological Significance

The thiolysis of penicillins by endogenous thiols, including compounds structurally related to 1-mercapto-2-propanol, represents an important mechanism of antibiotic resistance in biological systems. The presence of elevated thiol concentrations in certain bacterial strains can lead to increased penicillin degradation and reduced antibiotic efficacy [24] [25].

Understanding the thiolysis mechanism has led to the development of strategies for overcoming this resistance mechanism. These include the design of β-lactam antibiotics with modified structures that are less susceptible to thiolysis, as well as the development of combination therapies that include thiol-scavenging agents [34] [35].

The thiolysis reaction has also been exploited for beneficial purposes, including the development of prodrug systems where the thiol-mediated degradation of penicillin derivatives is used to release active compounds in a controlled manner. This approach represents a novel strategy for drug delivery that takes advantage of the natural thiol-mediated chemistry [36] [35].

| Penicillin Type | Degradation Rate (h⁻¹) | Mechanism | Products | Thiol Involvement |

|---|---|---|---|---|

| Penicillin G | 1.140 | Thiolysis | Penicilloic acid | Catalytic |

| Amoxicillin | 0.438 | Thiol-catalyzed cyclization | Diketopiperazine | Nucleophilic |

| Ampicillin | 0.516 | Thiol-catalyzed cyclization | Diketopiperazine | Nucleophilic |

| 6-APA | 0.174 | Hydrolysis | Aminopenicillanic acid | Minimal |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant